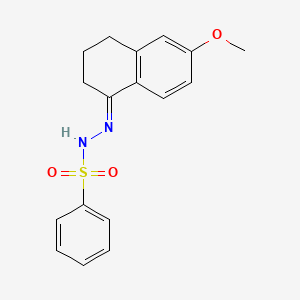
5,6-Dihydro-1,4-dioxine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is a chemical compound with the molecular formula C5H5ClO3 . Its molecular weight is 148.54 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact mass of the molecule is 147.992722 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented in the available resources. It’s known that its molecular weight is 148.54 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Carboxanilides and Dioxins
5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is utilized in the synthesis of carboxanilides through a process involving polymer-bound activated esters. This synthesis pathway leverages an intermediate β-hydroxy ether prepared through a substitution reaction, followed by treatment with Raney Ni. The process involves replacing hydroxy with chlorine and then dehydrochlorination to obtain trifluoromethyl dihydro-1,4-dioxin ester. The synthesis provides a method for constructing dihydro-1,4-dioxin and synthesizing 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides (Mah et al., 2000).
Reactivity with Carbonyl Compounds
The compound shows reactivity with carbonyl compounds activated by electron-withdrawing groups, resulting in the formation of dihydropyrans. The reaction rate and product formation, such as α,β-unsaturated esters, dienyl esters, or dihydro-γ-pyrones, are influenced by the reaction conditions and the type of carbonyl compound involved (Balen et al., 2010).
Catalysis in Organic Synthesis
This compound participates in palladium-catalyzed coupling reactions with acid chlorides, facilitating the synthesis of acyl-2,3-dihydro-1,4-dioxins. This process is valuable in organic synthesis, offering a method for acylation reactions with high yield (Blanchot et al., 1990).
Environmental Chemistry and Chlorination Mechanisms
In environmental chemistry, the chlorination mechanism of carbon is a critical area of study due to the presence of chloride in many organic chemicals. This compound has been used in research to understand the chlorination mechanism, particularly in the context of dioxin formation and the behavior of chloride-carbon bonds (Fujimori et al., 2010).
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-dioxine-5-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c6-5(7)4-3-8-1-2-9-4/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKABFBRTYEIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487194 |
Source


|
| Record name | 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61564-99-6 |
Source


|
| Record name | 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)






